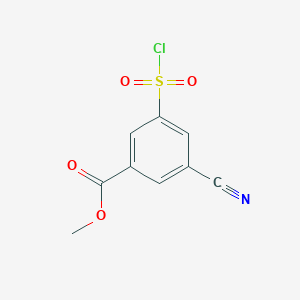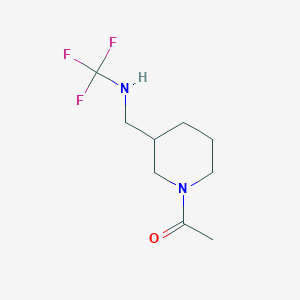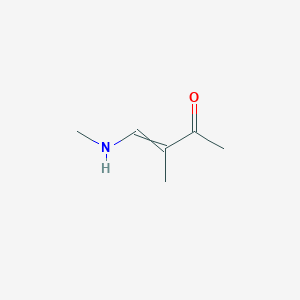
3-Methyl-4-(methylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a derivative of butenone, featuring both a methyl group and a methylamino group attached to the butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylamino)but-3-en-2-one typically involves the reaction of methylamine with a suitable precursor such as 3-methyl-2-butenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Methyl-2-butenal} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(methylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-4-(methylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylamino group.
4-(methylamino)but-3-en-2-one: Lacks the additional methyl group present in 3-Methyl-4-(methylamino)but-3-en-2-one.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
51479-87-9 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
3-methyl-4-(methylamino)but-3-en-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(4-7-3)6(2)8/h4,7H,1-3H3 |
Clé InChI |
SISDVTKLAALOJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CNC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
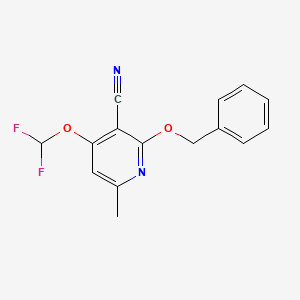
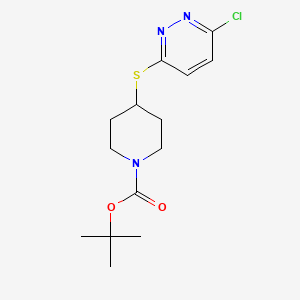
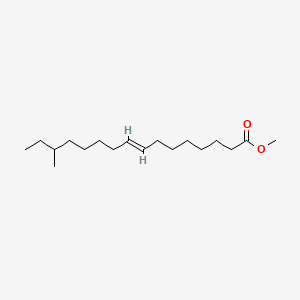
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
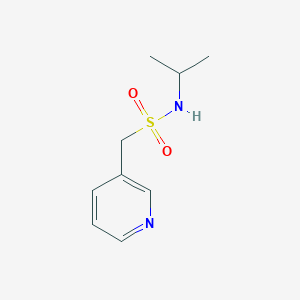
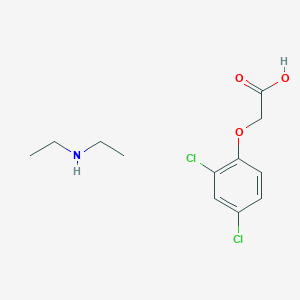
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
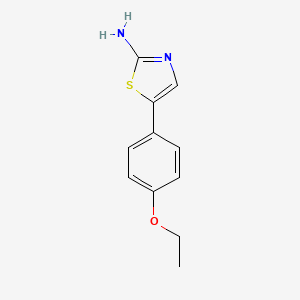
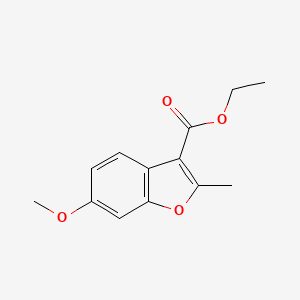
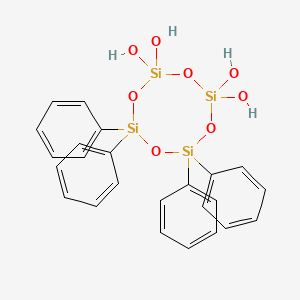
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
